3-Bromo-7-fluorochromone

Medicinal Chemistry Drug Design Lipophilicity Optimization

3-Bromo-7-fluorochromone (CAS 1159978-73-0) is a doubly halogenated 4H-chromen-4-one derivative featuring bromine at the 3-position and fluorine at the 7-position, with the molecular formula C₉H₄BrFO₂ and a molecular weight of 243.03 g/mol. This compound serves as a versatile synthetic building block in medicinal chemistry, particularly for constructing diversely substituted chromones, flavones, and isoflavones through cross-coupling chemistry at the 3-bromo position.

Molecular Formula C9H4BrFO2
Molecular Weight 243.03 g/mol
CAS No. 1159978-73-0
Cat. No. B1528128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-fluorochromone
CAS1159978-73-0
Molecular FormulaC9H4BrFO2
Molecular Weight243.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)OC=C(C2=O)Br
InChIInChI=1S/C9H4BrFO2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H
InChIKeyZIHXBLKZUOFSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-fluorochromone (CAS 1159978-73-0) Procurement & Research Guide


3-Bromo-7-fluorochromone (CAS 1159978-73-0) is a doubly halogenated 4H-chromen-4-one derivative featuring bromine at the 3-position and fluorine at the 7-position, with the molecular formula C₉H₄BrFO₂ and a molecular weight of 243.03 g/mol [1]. This compound serves as a versatile synthetic building block in medicinal chemistry, particularly for constructing diversely substituted chromones, flavones, and isoflavones through cross-coupling chemistry at the 3-bromo position . Its chromone core is a privileged scaffold in drug discovery with documented bioactivities including α-glucosidase inhibition, antimicrobial effects, and kinase inhibition potential [2].

Why Generic Halogenated Chromone Substitution Risks Project Failure for 3-Bromo-7-fluorochromone


The exact 3-bromo-7-fluoro substitution pattern is critical for the compound's reactivity and biological profile. The 3-bromo group serves as a specific handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), and its reactivity is modulated by the electron-withdrawing 7-fluoro substituent, which alters the electron density on the chromone ring and thus the rate of oxidative addition [1]. Simply substituting a 3-chloro or 3-iodo analog changes the leaving group propensity and may lead to different reaction yields or side-product profiles. Furthermore, the presence of fluorine at the 7-position, rather than chlorine or hydrogen, affects lipophilicity (XLogP3), metabolic stability, and hydrogen-bonding capability, which are often essential for achieving target potency and selectivity in medicinal chemistry campaigns [2]. Using an in-class analog with a different halogen combination—such as 3-bromo-7-chlorochromone or 3-chloro-7-fluorochromone—can result in divergent physicochemical properties, synthetic outcomes, and biological activity, making direct interchange unreliable without re-optimization.

3-Bromo-7-fluorochromone Differentiator Evidence: Head-to-Head vs. 3-Bromo-7-chlorochromone & 3-Chloro-7-fluorochromone


Computed Lipophilicity (XLogP3) Comparison Against 3-Bromo-7-chlorochromone and 3-Chloro-7-fluorochromone

The predicted octanol-water partition coefficient (XLogP3) for 3-Bromo-7-fluorochromone is 2.5, providing a distinct lipophilicity profile compared to its 7-chloro analog (XLogP3 ≈ 2.9 for 3-Bromo-7-chlorochromone) and its 3-chloro analog (XLogP3 ≈ 2.2 for 3-Chloro-7-fluorochromone) [1][2]. This difference arises from the unique combination of bromine (larger, more polarizable) and fluorine (small, highly electronegative) substituents. Fluorine at the 7-position lowers logP relative to chlorine, while bromine at the 3-position increases it relative to chlorine. This specific balance can be crucial for achieving optimal membrane permeability and oral bioavailability in drug candidates [3].

Medicinal Chemistry Drug Design Lipophilicity Optimization

Melting Point as a Proxy for Crystallinity and Handling: 3-Bromo-7-fluorochromone vs. 7-Fluorochromone

3-Bromo-7-fluorochromone exhibits a melting point of 93–98 °C as a solid , which is notably lower than the parent 7-fluorochromone (mp 109–114 °C) . The 3-bromo substitution disrupts the crystal packing, leading to a lower melting point and potentially improved solubility in organic solvents during synthetic transformations. This physical property difference is relevant for researchers weighing or transferring the compound, as well as for designing recrystallization or chromatographic purification steps.

Process Chemistry Solid-State Properties Formulation

Reactivity at the 3-Bromo Position for Cross-Coupling: Class-Level Advantage Over 3-Chloro or 3-Iodo Analogs

3-Bromochromones are widely established as superior substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling compared to their 3-chloro counterparts, due to the lower bond dissociation energy of the C-Br bond (≈66 kcal/mol) versus C-Cl (≈79 kcal/mol), enabling more efficient oxidative addition to Pd(0) [1]. The 3-iodo analogs, while even more reactive, are often less stable and more expensive. The seminal work by Hoshino, Miyaura, and Suzuki demonstrated that 3-bromochromones react smoothly with arylboronic acids to yield isoflavones [2]. The additional electron-withdrawing 7-fluoro group further activates the chromone ring toward nucleophilic palladium attack, potentially enhancing coupling yields over non-fluorinated or 7-alkyl-substituted analogs [3].

Organic Synthesis C-C Bond Formation Suzuki Coupling

Topological Polar Surface Area (TPSA) as a Differentiator for Blood-Brain Barrier Penetration Potential

The computed Topological Polar Surface Area (TPSA) for 3-Bromo-7-fluorochromone is 26.3 Ų [1], which is identical to the unsubstituted chromone core but significantly lower than analogs with additional hydrogen-bond donors or acceptors (e.g., 7-hydroxy or 7-amino derivatives). Compounds with TPSA < 60 Ų are generally considered to have good blood-brain barrier (BBB) penetration potential. While the 7-fluoro substituent does not add to TPSA, it does increase lipophilicity (XLogP3 = 2.5), which, combined with the low TPSA, supports favorable CNS multiparameter optimization (MPO) scores [2].

CNS Drug Discovery BBB Permeability Computational ADME

Optimal Application Scenarios for 3-Bromo-7-fluorochromone (CAS 1159978-73-0)


Scaffold for CNS-Optimized Kinase Inhibitor Libraries Using Suzuki Coupling

Given its low TPSA (26.3 Ų) and balanced lipophilicity (XLogP3 = 2.5), 3-Bromo-7-fluorochromone is a prime starting material for synthesizing CNS-penetrant kinase inhibitor libraries. The 3-bromo handle allows rapid diversification using Suzuki-Miyaura coupling with arylboronic acids, as demonstrated for the broader 3-bromochromone class . The 7-fluoro group improves metabolic stability without adding hydrogen-bond donors that would limit brain exposure [1].

Synthesis of Fluorinated Isoflavones for Type 2 Diabetes Target (α-Glucosidase)

Research has shown that 7-fluorochromone-based compounds exhibit potent α-glucosidase inhibitory activity superior to acarbose . 3-Bromo-7-fluorochromone serves as the key intermediate for introducing aryl groups at the 3-position via cross-coupling, enabling the synthesis of novel fluorinated isoflavone analogs for antidiabetic drug discovery [1].

Building Block for Halogen-Enriched Fragment-Based Drug Discovery (FBDD)

The combination of bromine (anomalous scattering for X-ray crystallography) and fluorine (¹⁹F NMR probe) makes this compound uniquely suited for fragment-based screening campaigns. The bromine atom facilitates unambiguous detection of fragment binding in protein crystallography, while the fluorine provides a sensitive NMR handle for ligand-observed and protein-observed ¹⁹F experiments .

Specialty Intermediate for Antifungal and Antibiofilm Chromone Derivatives

Chromone derivatives bearing substituents at the 3-position have shown notable antifungal and antibiofilm activities against Candida species, including resistant strains . 3-Bromo-7-fluorochromone provides a direct route to 3-substituted-7-fluorochromones with potential antifungal applications, with the 7-fluoro group potentially enhancing activity through increased membrane penetration [1].

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